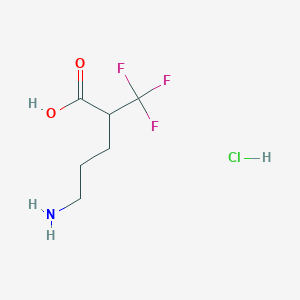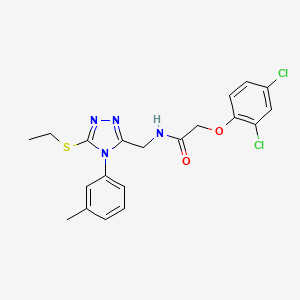
2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The structure of this compound suggests that it may have interactions with biological systems, possibly acting as an insect growth regulator or having antibacterial properties, as indicated by the related compounds studied in the provided papers .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with a precursor like 4-chlorophenoxyacetic acid, which is then modified through esterification, treatment with hydrazine hydrate, and subsequent reactions to introduce various substituents . The synthesis process is carefully designed to ensure the correct attachment of functional groups, which are confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR (1D and 2D), and ESI-MS . X-ray crystallography has also been employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the dihedral angles and intramolecular interactions . Computational methods like density functional theory (DFT) are used to predict molecular geometry and vibrational frequencies, which are crucial for understanding the behavior of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure. The presence of functional groups like the triazole ring and chlorophenoxy moiety can lead to various chemical reactions, including hydrolysis and interactions with alcohols . Computational studies, including natural bond orbital (NBO) analysis, help in understanding the intramolecular charge transfer and electron delocalization, which are important for predicting the sites of reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The vibrational spectroscopic data provide information about the stability and reactivity of the molecule . The molecular electrostatic potential maps are useful for predicting reactive sites for nucleophilic and electrophilic attacks. Thermodynamic properties, such as heat capacity and entropy, can be calculated and analyzed for temperature dependence, which is important for practical applications . The HOMO-LUMO energy gap obtained from quantum chemical calculations can be correlated with the bioactivity of the compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A novel compound related to the chemical was synthesized through a reaction involving specific reactants and characterized by various analytical techniques, including IR, 1H NMR spectra, and single-crystal X-ray diffraction. The study provided detailed structural insights, such as the dihedral angles between rings and the stabilization of the crystal structure through intra- and intermolecular hydrogen bonds as well as C–H···π interactions (Xue et al., 2008).
Potential Pesticide Applications
- Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide highlighted new compounds characterized by X-ray powder diffraction, suggesting potential applications as pesticides. This study offered new diffraction data crucial for understanding these organic compounds' structure and potential agricultural uses (E. Olszewska et al., 2009).
Anticancer Drug Synthesis
- A compound synthesized through specific reactions was studied for its anticancer properties via in silico modeling, targeting the VEGFr receptor. The study provided structural details through direct methods and highlighted the significance of intermolecular H-bonds in its crystal structure, contributing to the understanding of its potential as an anticancer drug (Gopal Sharma et al., 2018).
Antimicrobial and Antitumor Activities
- Novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetamide exhibited significant antibacterial and antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents. This research adds to the chemical's utility in addressing various microbial infections (N. Fuloria et al., 2009).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-3-29-20-25-24-18(26(20)15-6-4-5-13(2)9-15)11-23-19(27)12-28-17-8-7-14(21)10-16(17)22/h4-10H,3,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKRZCCOQLONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

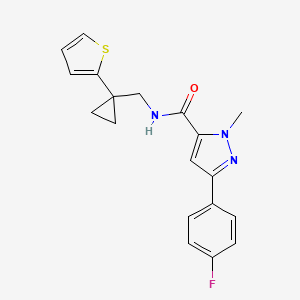
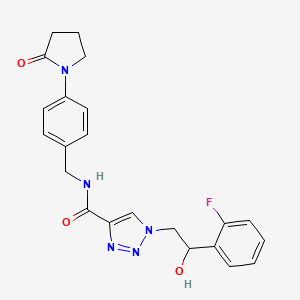

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
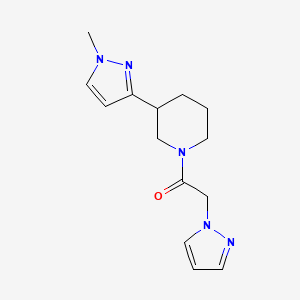
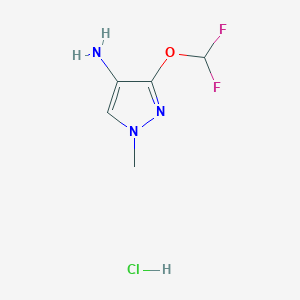
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)
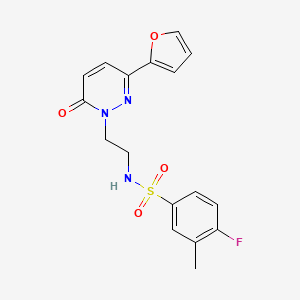
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
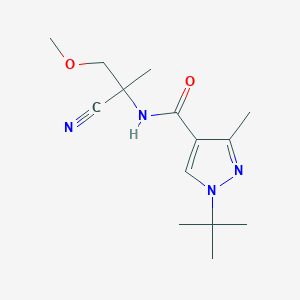
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)
